molecular formula C17H12FN5OS B4833605 2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone

2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone

Cat. No. B4833605
M. Wt: 353.4 g/mol
InChI Key: HUYDDIQIHYGAJN-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone is a compound of interest in medicinal chemistry. It belongs to a class of compounds known for their potential therapeutic applications, particularly in the field of cancer treatment. It represents a fusion of phthalazinone and triazole heterocycles, which are notable for their biological activity.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical procedures. For instance, a related compound, talazoparib, was synthesized using a series of steps involving the formation of tetrahydropyridophthlazinones as PARP inhibitors (Wang et al., 2016). This indicates the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds often involves stereospecific dual chiral-center-embedded structures, as seen in talazoparib (Wang et al., 2016). This complexity in structure contributes to their unique binding interactions with biological targets.

Chemical Reactions and Properties

Compounds like 2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, leading to the formation of new compounds with potential biological activity. For instance, reactions involving mercapto and triazole groups can yield fused heterocyclic systems (Refaee et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility and crystalline structure, are crucial for their application in medicinal chemistry. For example, related compounds exhibit solubility in common organic solvents, which is an important factor in drug formulation (Kahveci et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds containing a 1,2,4-triazole ring have antiviral, anticancer, antioxidant, and antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5OS/c18-12-5-7-13(8-6-12)23-15(20-21-17(23)25)10-22-16(24)14-4-2-1-3-11(14)9-19-22/h1-9H,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYDDIQIHYGAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone
Reactant of Route 2
2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone
Reactant of Route 3
2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone
Reactant of Route 5
2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone
Reactant of Route 6
2-{[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone

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